molecular formula C18H16N2O2S B12984823 Benzyl 3-((4-cyanophenyl)thio)azetidine-1-carboxylate

Benzyl 3-((4-cyanophenyl)thio)azetidine-1-carboxylate

Cat. No.: B12984823
M. Wt: 324.4 g/mol
InChI Key: CZPYOXPXCJBDOO-UHFFFAOYSA-N
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Description

This compound is part of the azetidine family, which is known for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((4-cyanophenyl)thio)azetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with 4-cyanophenylthiol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((4-cyanophenyl)thio)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .

Scientific Research Applications

Benzyl 3-((4-cyanophenyl)thio)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Benzyl 3-((4-cyanophenyl)thio)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylate derivatives: These compounds share the azetidine core structure and exhibit similar reactivity and biological activity.

    Thiazolidine derivatives: These compounds contain a sulfur atom and exhibit diverse biological properties, including antimicrobial and anticancer activity

Uniqueness

Benzyl 3-((4-cyanophenyl)thio)azetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the 4-cyanophenylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

benzyl 3-(4-cyanophenyl)sulfanylazetidine-1-carboxylate

InChI

InChI=1S/C18H16N2O2S/c19-10-14-6-8-16(9-7-14)23-17-11-20(12-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,17H,11-13H2

InChI Key

CZPYOXPXCJBDOO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)SC3=CC=C(C=C3)C#N

Origin of Product

United States

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